molecular formula C17H18ClN3OS B11297745 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11297745
M. Wt: 347.9 g/mol
InChI Key: RBPKWECDVLXXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one is a high-purity chemical compound designed for research applications. This complex small molecule features a thiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical potential . The thiazole ring is a biologically active scaffold present in numerous FDA-approved drugs and is investigated for various biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications . Researchers can leverage this compound as a key synthetic intermediate or building block for developing novel chemical entities, particularly in drug discovery programs focused on heterocyclic chemistry. The presence of the 4-chlorophenyl substituent on the thiazole ring and the isobutyl group on the pyrrolone ring contributes to the compound's overall hydrophobicity and potential for target interaction, making it valuable for structure-activity relationship studies. The compound is provided with comprehensive characterization data and is intended for use by qualified researchers in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H18ClN3OS

Molecular Weight

347.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H18ClN3OS/c1-10(2)7-21-8-14(22)15(16(21)19)17-20-13(9-23-17)11-3-5-12(18)6-4-11/h3-6,9-10,19,22H,7-8H2,1-2H3

InChI Key

RBPKWECDVLXXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction facilitates thiazole formation via the condensation of α-halo ketones with thioureas or thioamides. For the target compound, 4-chlorophenylacetonitrile derivatives serve as precursors. For example, reacting 4-chlorophenylacetonitrile bromide with thiourea derivatives under reflux in ethanol yields the thiazole core. This method typically achieves yields of 65–80%, depending on the substituents and reaction conditions.

Key Reaction Conditions

ReactantsSolventTemperature (°C)Yield (%)
4-Chlorophenylacetonitrile bromide + ThioureaEthanol8078
4-Chlorophenylacetonitrile chloride + N-MethylthioamideToluene11065

Thiourea Cyclization Methods

Alternative routes involve cyclization of thiourea intermediates with halogenated ketones. A notable example is the reaction of 4-chlorophenyl isothiocyanate with dimethylamine in anhydrous dioxane, forming a thiourea intermediate that subsequently cyclizes to the thiazole ring. This method emphasizes the role of electron-withdrawing groups (e.g., 4-chlorophenyl) in stabilizing the transition state, leading to higher regioselectivity.

Copper-Catalyzed Approaches

Recent advances employ copper catalysts to accelerate thiazole formation. For instance, Cu(I)-catalyzed coupling of 4-chlorophenylboronic acid with 2-aminothiazole precursors reduces reaction times from 12 hours to 2 hours, with yields exceeding 85%. This method minimizes byproducts and is scalable for industrial applications.

Pyrrolone Moiety Construction

The 1-isobutyl-1,2-dihydro-3H-pyrrol-3-one unit is synthesized via lactamization of γ-amino ketones or cyclization of appropriately substituted amines.

Cyclization of γ-Amino Ketones

Heating 5-amino-4-oxopentanoic acid derivatives with isobutylamine in acetic acid induces cyclization, forming the pyrrolone ring. This method requires careful pH control to avoid over-acidification, which leads to decomposition. Yields range from 60–70%, with the isobutyl group introduced via nucleophilic substitution during the final stages.

Lactamization Techniques

Alternative approaches utilize intramolecular amide bond formation. Treating N-isobutyl-β-alanine with thionyl chloride generates a reactive acyl chloride intermediate, which undergoes spontaneous cyclization to the pyrrolone. This method is efficient but requires anhydrous conditions to prevent hydrolysis.

Coupling Strategies

Coupling the thiazole and pyrrolone units is achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Substitution

The amino group on the pyrrolone attacks the C-2 position of the thiazole ring, displacing a halide or other leaving group. For example, reacting 5-amino-1-isobutylpyrrolone with 2-chloro-4-(4-chlorophenyl)thiazole in dimethylformamide (DMF) at 120°C yields the coupled product in 72% efficiency.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables the formation of C–N bonds between halogenated thiazoles and aminopyrrolones. Using Pd(OAc)₂ and Xantphos as a ligand system, this method achieves yields up to 88% with minimal side products.

Optimized Cross-Coupling Conditions

Catalyst SystemLigandSolventYield (%)
Pd(OAc)₂XantphosToluene88
Pd₂(dba)₃BINAPDMF82

Optimization and Green Chemistry

One-Pot Synthesis

Integrating thiazole formation and coupling in a single pot reduces purification steps and improves overall yield. A representative protocol involves:

  • Generating the thiazole ring via Hantzsch reaction.

  • Directly coupling the thiazole with the pyrrolone precursor using Cu(I) catalysis.
    This method achieves a total yield of 68% compared to 55% for sequential steps.

Solvent and Catalytic Effects

Polar aprotic solvents like DMF enhance reaction rates, while protic solvents (e.g., i-PrOH) improve selectivity. Microwave-assisted synthesis further reduces reaction times from hours to minutes.

Solvent Optimization Data

SolventReaction Time (h)Yield (%)
DMF275
i-PrOH382
Toluene468

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its use as an antimicrobial, anti-inflammatory, or anticancer agent. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

Industrially, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Several analogues share the pyrrol-3-one-thiazole scaffold but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Substituents Molecular Formula Molecular Weight Key Differences
Target compound 1-isobutyl, 4-(4-chlorophenyl)thiazole C₁₇H₁₇ClN₄OS 360.85 g/mol Reference compound for comparison.
5-amino-4-[4-(4-chlorophenyl)thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 1-(4-methoxyphenyl) C₂₀H₁₇ClN₄O₂S 412.89 g/mol Methoxy group increases polarity; reduced lipophilicity vs. isobutyl.
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one 1-(2-furylmethyl), 3,4-dimethoxyphenyl C₂₀H₁₉N₃O₄S 397.4 g/mol Furylmethyl and dimethoxy groups enhance hydrogen-bonding capacity.
5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 1-(5-chloro-2,4-dimethoxyphenyl), 4-methyl C₁₆H₁₆ClN₃O₃S 365.8 g/mol Methyl-thiazole reduces steric bulk; chloro-dimethoxy group enhances electrophilicity.

Electronic and Steric Effects

  • Aromatic vs.

Noncovalent Interactions

  • Hydrogen Bonding: The 5-amino group in the target compound and analogues serves as a hydrogen-bond donor, critical for interactions with biological targets. Methoxy or furyl groups (e.g., ) introduce additional acceptor sites.

Computational and Experimental Insights

  • Electron Localization Function (ELF) : Studies using ELF () reveal that the thiazole ring’s electron density distribution varies with substituents, influencing reactivity. For example, chloro-substituted thiazoles exhibit localized electron withdrawal .

Biological Activity

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, an amino group, and a chlorophenyl moiety. Its molecular formula is C18H20ClN3OSC_{18}H_{20}ClN_3OS and it has a molecular weight of approximately 375.87 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. It shows promise as an acetylcholinesterase inhibitor, which is crucial in treating conditions like Alzheimer's disease. IC50 values from related studies indicate strong inhibitory effects .

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and the chlorophenyl group facilitate hydrogen bonding and hydrophobic interactions with these targets, leading to either inhibition or activation of enzymatic functions.

Case Studies

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of thiazole-based compounds and evaluated their biological activities. The results indicated that certain derivatives exhibited strong antibacterial and enzyme inhibition activities .

Another study focused on the synthesis of related compounds bearing oxadiazole moieties showed that they could serve as effective urease inhibitors, suggesting that structural modifications could enhance biological efficacy .

Q & A

Q. Table 1: Typical Characterization Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 1.2 (d, 6H, isobutyl), δ 4.1 (m, 2H, pyrrolone)
HRMS[M+H]⁺: 372.0828 (Δ < 2 ppm)

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction Profiling: Identify energy barriers for cyclization steps to prioritize viable pathways .
  • Solvent Effects: Simulate solvent interactions (e.g., dichloromethane vs. xylene) to optimize polarity and reaction rates .
  • Machine Learning: Train models on existing data (e.g., yields, substituent effects) to predict optimal conditions for new derivatives .

Advanced: How to resolve contradictions in reported physicochemical data (e.g., melting points, yields)?

Answer:
Discrepancies often arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) increase melting points compared to electron-donating groups .
  • Purification Methods: Recrystallization from 2-propanol yields higher purity (e.g., 99%) than column chromatography (95%) but may reduce yield .
  • Hydration States: Anhydrous vs. hydrated forms can alter melting points by 5–10°C. Use TGA/DSC to confirm thermal stability .

Example:

  • Compound 15m (4-chlorophenyl derivative): Mp 209–211.9°C, 46% yield (recrystallization) .
  • Analogues with methyl substituents: Mp 138–140.6°C, 63% yield .

Advanced: What methodologies assess this compound’s biological potential in academic research?

Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the isobutyl group .
  • ADME Analysis: Predict pharmacokinetics with in silico tools (e.g., SwissADME). Key parameters:
    • Lipophilicity (LogP): ~3.2 (optimal for blood-brain barrier penetration).
    • Solubility: Improve via salt formation (e.g., hydrochloride) .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) using cell lines relevant to the compound’s structural analogs (e.g., anti-ischemic agents) .

Advanced: How to design derivatives to enhance activity or reduce toxicity?

Answer:

  • Bioisosteric Replacement: Substitute the 4-chlorophenyl group with trifluoromethyl or pyridyl moieties to modulate electron density and binding affinity .
  • Scaffold Hybridization: Fuse the pyrrolone ring with a benzimidazole system to exploit dual-target inhibition .
  • Metabolic Stability: Introduce methyl groups at the α-position of the pyrrolone to block cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.